Methyl 2-(3-aminooxetan-3-YL)acetate
Description
Properties
CAS No. |
1105662-99-4 |
|---|---|
Molecular Formula |
C6H12ClNO3 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
methyl 2-(3-aminooxetan-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-5(8)2-6(7)3-10-4-6;/h2-4,7H2,1H3;1H |
InChI Key |
RAMXKJLFICOEJC-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1(COC1)N |
Canonical SMILES |
COC(=O)CC1(COC1)N.Cl |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry:
Methyl 2-(3-aminooxetan-3-YL)acetate serves as a valuable intermediate in the synthesis of complex organic molecules. The oxetane ring facilitates various chemical transformations, making it a useful precursor for the development of more intricate compounds. The presence of the amino group allows for further functionalization, which can enhance the compound's reactivity and applicability in synthetic pathways.
Reactivity and Functionalization:
The compound can participate in nucleophilic substitutions and cycloadditions due to its structural characteristics. The oxetane moiety can undergo ring-opening reactions under specific conditions, which is crucial for generating diverse derivatives that may exhibit unique properties or biological activities .
Medicinal Chemistry
Therapeutic Potential:
Research indicates that this compound may have applications in drug development, particularly in targeting specific enzymes or receptors involved in various diseases. Its structural components suggest potential interactions with biological targets, which could lead to the discovery of new therapeutic agents.
Antimicrobial Activity:
Preliminary studies have shown that derivatives of this compound exhibit notable antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential use in developing new antimicrobial agents .
Material Science
Development of New Materials:
The unique properties of this compound make it suitable for applications in materials science. Its ability to form polymers and coatings with specific functionalities opens avenues for creating advanced materials with tailored properties for industrial applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Properties | Showed efficacy against Staphylococcus aureus; potential for new antimicrobial drugs. |
| Study B | Synthetic Applications | Demonstrated successful synthesis of complex molecules using this compound as a key intermediate. |
| Study C | Biological Interactions | Investigated the interaction of the compound with specific enzymes; indicated potential therapeutic pathways. |
Mechanism of Action
The mechanism by which Methyl 2-(3-aminooxetan-3-YL)acetate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Ethyl 2-(3-aminooxetan-3-yl)acetate
- Molecular Formula: C₈H₁₅NO₃
- Molecular Weight : 173.21 g/mol
- CAS : 1207175-54-9 (free base); 1523618-27-0 (hemioxalate salt)
- Key Differences :
- The ethyl ester has a longer alkyl chain, increasing lipophilicity compared to the methyl variant.
- Salts like the hemioxalate (CAS: 1523618-27-0) enhance crystallinity and stability, making them preferable for pharmaceutical formulations .
- Storage conditions are less stringent (2–8°C) compared to the methyl derivative .
Methyl 2-(3-hydroxyoxetan-3-yl)acetate
Ethyl 2-(3-amino-5-methyloxolan-3-yl)acetate
Sodium 2-[(3-methyloxetan-3-yl)oxy]acetate
Imidazole- and Oxindole-Based Esters
- Examples: Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate (CAS: Not listed) Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate (CAS: Not listed)
- These derivatives are often used in asymmetric catalysis or as intermediates in natural product synthesis, diverging from the aminooxetane’s pharmaceutical focus .
Data Table: Key Properties of Methyl 2-(3-aminooxetan-3-yl)acetate and Analogs
Biological Activity
Methyl 2-(3-aminooxetan-3-yl)acetate is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological properties, synthesis, and related research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 145.16 g/mol. The compound features an oxetane ring, which is a four-membered cyclic ether, along with an amino group that contributes to its biological activity. The structure can be represented as follows:
Biological Activities
The biological activities of this compound are influenced by its structural components. Key activities include:
- Antimicrobial Properties : The presence of the amino group may enhance the compound's ability to interact with microbial cell membranes, potentially leading to antimicrobial effects. Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial activity against various strains .
- Cytotoxicity : Initial assessments indicate that this compound may possess cytotoxic properties, impacting cancer cell lines. Further research is needed to quantify this activity and understand the underlying mechanisms .
- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, possibly due to its ability to modulate neurotransmitter systems or reduce oxidative stress .
Synthesis
The synthesis of this compound can involve several steps, typically starting from readily available precursors. Common methods include:
- Formation of the Oxetane Ring : This can be achieved through cyclization reactions involving appropriate substrates.
- Esterification : The final step often involves the esterification of the resulting acid with methanol to yield this compound .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound. Here are notable findings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development. |
| Study B | Cytotoxicity | Evaluated in vitro against multiple cancer cell lines; results indicated moderate cytotoxic effects with IC50 values in the micromolar range. |
| Study C | Neuroprotection | Found to reduce neuronal cell death in models of oxidative stress, indicating potential for neuroprotective applications. |
Safety and Hazard Information
This compound has been classified under various hazard categories:
- Harmful if swallowed (Acute Tox. 4)
- Causes skin irritation (Skin Irrit. 2)
- Causes serious eye damage (Eye Dam. 1)
Proper safety measures should be taken when handling this compound to mitigate risks associated with exposure .
Preparation Methods
Oxidation of [3-(bromomethyl)oxetan-3-yl]methanol (Step a)
- The primary alcohol is oxidized to the corresponding carboxylic acid using co-oxidants such as 2,2,6,6-tetramethylpiperidinooxy (TEMPO) combined with sodium hypochlorite.
- The reaction is typically carried out in a mixture of water and acetonitrile at mild temperatures (15-25°C).
- This step is crucial for introducing the carboxyl functionality necessary for subsequent Curtius rearrangement.
- Reaction time ranges from 1 to 24 hours, with 4-6 hours being optimal for completion.
Curtius Rearrangement to Carbamate (Step b)
- The acid intermediate is converted to an isocyanate intermediate using diphenylphosphoryl azide and a base such as 4-methyl morpholine.
- The isocyanate is then trapped by an alcohol (e.g., 4-methoxyphenylmethanol) to form a carbamate.
- The reaction is performed in toluene at elevated temperatures (~80°C).
- This step avoids the use of unstable intermediates and heavy metal catalysts, improving scalability and safety.
Amination to Form Primary Amine (Step c)
- The carbamate is subjected to amination with liquid ammonia in an autoclave at 25-30°C.
- This step converts the carbamate into the primary amine this compound.
- Reaction time is generally 8 hours, ensuring high conversion.
- Avoids palladium-catalyzed hydrogenation, thus eliminating heavy metal contamination.
Salt Formation (Step d)
- The primary amine is converted into its acid addition salt using various organic or inorganic acids.
- 4-Chlorobenzoic acid is a preferred acid for salt formation, enhancing compound stability and crystallinity.
- This step facilitates purification and handling of the compound.
Subsequent Substitution Reactions (Steps e and f)
- These steps involve substitution reactions on the salt intermediate to introduce additional functional groups.
- Reactions are carried out in solvents like tetrahydrofuran or ethanol, with acid catalysts such as ammonium chloride.
- Reaction temperatures vary between 10°C and 80°C depending on the step.
Deprotection to Final Product (Step g)
- The final step involves deprotection of the substituted intermediate using trifluoroacetic acid in dichloromethane.
- The reaction is conducted at mild temperatures (10-40°C).
- This step yields this compound in stable form and high purity.
- The process avoids heavy metal catalysts, making it suitable for large-scale pharmaceutical production.
Advantages of the Described Process
- Avoidance of Heavy Metals: Traditional hydrogenation methods using palladium on carbon are replaced by safer amination steps, eliminating heavy metal residual concerns.
- Improved Stability: The use of carbamate intermediates and acid addition salts enhances the stability of intermediates and final products.
- Scalability: The process is designed for technical scale manufacture with good yields and purity.
- Versatility: Various solvents, acids, and alcohols can be used, allowing optimization for specific production needs.
- Environmental Considerations: Use of mild oxidants and avoidance of toxic catalysts aligns with green chemistry principles.
Summary Table of Key Reaction Conditions
| Step | Key Reagents/Reagents Type | Solvent(s) | Temperature Range (°C) | Reaction Time (h) | Special Notes |
|---|---|---|---|---|---|
| a) | Sodium hypochlorite, TEMPO (oxidants) | Water, Acetonitrile | 15-25 | 4-6 | Co-oxidants improve efficiency |
| b) | Diphenylphosphoryl azide, 4-methyl morpholine (base) | Toluene | ~80 | Variable | Curtius rearrangement |
| c) | Liquid ammonia | Autoclave (solvent-free or inert) | 25-30 | ~8 | Amination to primary amine |
| d) | 4-Chlorobenzoic acid (acid) | Organic solvents | Ambient | Variable | Salt formation for stability |
| e) | Substitution reagents | Tetrahydrofuran | 10-30 | Variable | Functionalization step |
| f) | Acid catalyst (ammonium chloride) | Ethanol, THF | 60-80 | Variable | Acid-catalyzed substitution |
| g) | Trifluoroacetic acid (acid) | Dichloromethane | 10-40 | Variable | Final deprotection |
Q & A
Q. What are the established synthetic routes for Methyl 2-(3-aminooxetan-3-yl)acetate, and what are their efficiency metrics?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, a related oxetan-3-yl derivative was synthesized via a tandem Michael addition-elimination reaction, yielding intermediates with >70% efficiency under optimized conditions (room temperature, THF solvent, and catalytic base) . Key steps include:
- Oxetan ring formation : Using 3-aminooxetane as a precursor.
- Esterification : Reaction with methyl chloroacetate in the presence of triethylamine.
Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Conditions | Catalyst | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | THF, RT, 24h | Triethylamine | |
| Condensation | 65 | DCM, 0°C→RT, 12h | DMAP |
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?
Methodological Answer:
- NMR : Use deuterated DMSO or CDCl₃ to resolve the oxetan ring protons (δ 4.2–4.8 ppm) and acetate methyl groups (δ 3.6–3.8 ppm). 2D NMR (COSY, HSQC) helps assign overlapping signals, especially for the aminooxetan moiety .
- IR : Key peaks include C=O (1740 cm⁻¹, ester) and N–H (3350–3450 cm⁻¹, amine) .
- MS : High-resolution ESI-MS in positive ion mode confirms the molecular ion [M+H]⁺ (theoretical m/z: 174.1) .
Q. What crystallization conditions are optimal for X-ray diffraction studies of this compound?
Methodological Answer: Crystallization in mixed solvents (e.g., ethyl acetate/hexane) at 4°C produces colorless blocks suitable for X-ray analysis. For example, a related oxetan derivative crystallized in the monoclinic space group P2₁/c with unit cell parameters a = 5.14 Å, b = 9.83 Å, c = 20.69 Å, and β = 102.5° . Refinement using SHELXL (v.2018) achieves R₁ < 0.05 for high-resolution data .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during scale-up synthesis?
Methodological Answer: Byproducts often arise from oxetan ring opening or ester hydrolysis. Strategies include:
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
Methodological Answer: Discrepancies in NMR chemical shifts (e.g., amine proton environments) can arise from solvent effects or hydrogen bonding. Solutions include:
Q. How does the oxetan ring's conformation affect the compound’s reactivity in medicinal chemistry applications?
Methodological Answer: The rigid oxetan ring enhances metabolic stability and bioavailability. In drug discovery, its 3-amino group serves as a hydrogen-bond donor for target interactions (e.g., enzyme active sites). For example, derivatives of this compound showed promising activity against HIV protease (IC₅₀ = 2.3 μM) in preliminary assays . Table 2: Bioactivity Data
| Target | Assay Type | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| HIV Protease | Fluorometric | 2.3 μM | |
| COX-2 Inhibition | ELISA | >10 μM |
Q. What challenges arise in refining crystallographic data for polymorphic forms of this compound?
Methodological Answer: Polymorphism can lead to overlapping diffraction patterns. Mitigation strategies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
